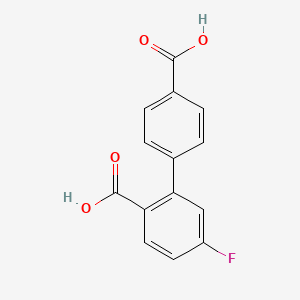

Acide 2-(4-carboxyphényl)-4-fluorobenzoïque

Vue d'ensemble

Description

“2-(4-Carboxyphenyl)-4-fluorobenzoic acid” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “phenyl” in its name, and the “carboxy” and “fluoro” terms suggest the presence of carboxyl and fluorine groups .

Synthesis Analysis

While specific synthesis methods for “2-(4-Carboxyphenyl)-4-fluorobenzoic acid” were not found, related compounds such as tetrakis (4-carboxyphenyl) porphyrin have been synthesized and characterized by IR, proton NMR, and mass spectroscopy .

Chemical Reactions Analysis

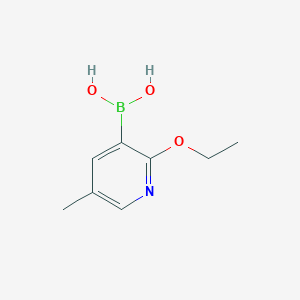

While specific chemical reactions involving “2-(4-Carboxyphenyl)-4-fluorobenzoic acid” were not found, related compounds like 4-Carboxyphenylboronic acid have been used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury, and functionalization of poly-SiNW for detection of dopamine .

Applications De Recherche Scientifique

Agents de diagnostic et thérapeutiques

Les composés carboxyphényliques, tels que la tétra(4-carboxyphényl) porphyrine (TCPP), sont couramment utilisés dans la synthèse de cadres métallo-organiques à base de porphyrine (PMOF). Ces PMOF ont des applications diagnostiques et thérapeutiques, en particulier dans le domaine de l’oncologie où ils peuvent être utilisés pour l’imagerie tumorale et l’administration ciblée de médicaments .

Recherche photophysique

Des dérivés de la tétrakis(4-carboxyphényl) porphyrine ont été synthétisés et caractérisés pour leurs propriétés photophysiques. Ces études sont cruciales pour comprendre le comportement de ces composés sous différentes conditions de lumière, ce qui a des implications pour leur utilisation dans la conversion de l’énergie solaire et l’électronique organique .

Adsorption de CO2

Des composés comme la 2,4,6-Tris(4-carboxyphényl)aniline ont été utilisés pour former des cadres métallo-organiques (MOF) ayant un potentiel d’utilisation dans l’adsorption de CO2. Cette application est particulièrement pertinente pour la recherche environnementale axée sur la capture et le stockage du carbone afin d’atténuer les changements climatiques.

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that carboxyphenyl compounds often interact with various enzymes and receptors in the body, influencing their function

Mode of Action

Carboxyphenyl compounds are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The fluorine atom in the compound could potentially enhance its binding affinity or selectivity towards its targets.

Biochemical Pathways

Carboxyphenyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and ion channel regulation .

Result of Action

Based on the known effects of similar carboxyphenyl compounds, it could potentially modulate cellular signaling, enzyme activity, or ion channel function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds play roles in biochemical reactions . For instance, 4-Carboxyphenylboronic Acid is involved in Suzuki-Miyaura cross-coupling reactions .

Cellular Effects

Research suggests that similar compounds can influence cellular processes . For example, it was found that nitric oxide (NO), which can be scavenged by 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, plays a role in root apical meristem defects and growth inhibition .

Molecular Mechanism

Similar compounds have been shown to interact with biomolecules and influence gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been used in laboratory settings for various purposes .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways .

Subcellular Localization

Similar compounds have been shown to have specific subcellular localizations .

Propriétés

IUPAC Name |

2-(4-carboxyphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMDALQCHUWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689916 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-01-4 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

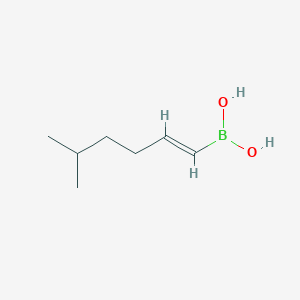

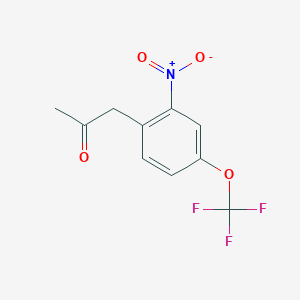

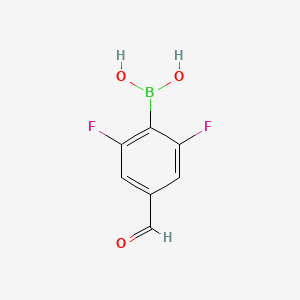

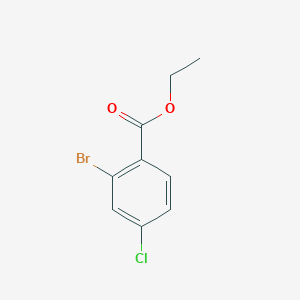

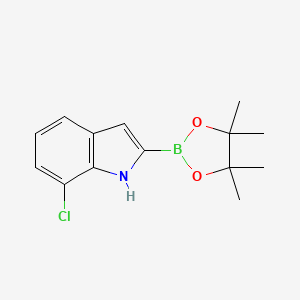

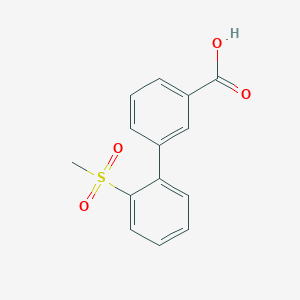

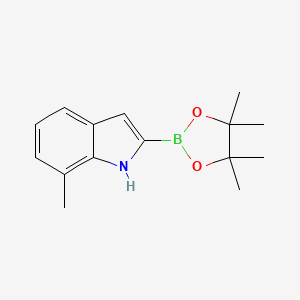

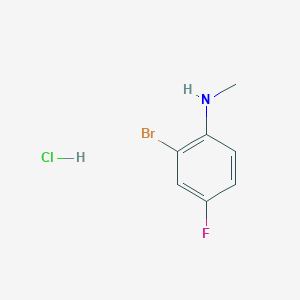

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.